Éther de 3,5-di-tert-butyl-4-hydroxybenzyle

Vue d'ensemble

Description

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is employed as an OLED material and is also used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .

Molecular Structure Analysis

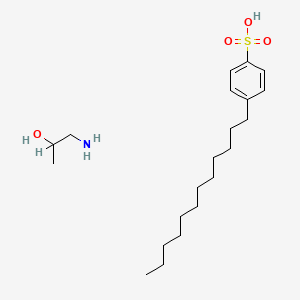

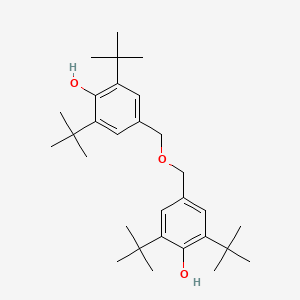

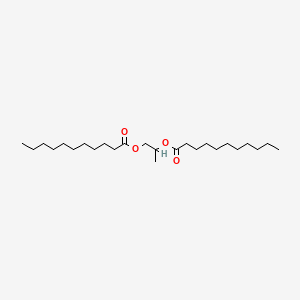

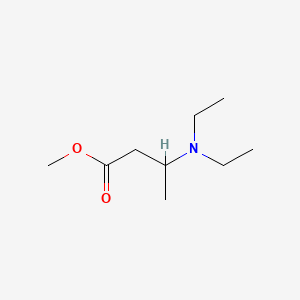

The molecular formula of 3,5-di-tert-Butyl-4-hydroxybenzyl ether is C30H46O3 . The molecular weight is 454.6844 . The IUPAC name is 2,6-di tert -butyl-4- [ (3,5-di tert -butyl-4-hydroxyphenyl)methoxymethyl]phenol .Applications De Recherche Scientifique

Étalon secondaire pharmaceutique

L'éther de 3,5-di-tert-butyl-4-hydroxybenzyle est utilisé comme étalon secondaire pharmaceutique . Il s'agit d'un matériau de référence certifié et convient à plusieurs applications analytiques, notamment les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour les analyses qualitatives et quantitatives, les tests de contrôle de la qualité des aliments et des boissons et d'autres exigences d'étalonnage .

Synthèse de nouveaux phosphonamidates

Ce composé est utilisé dans la synthèse de nouveaux phosphonamidates contenant des fragments phénoliques et N-hétérocycliques stériquement encombrés . La synthèse est basée sur la réaction des O-alkyl-3,5-di-tert-butyl-4-hydroxybenzylchlorophosphonates avec des amines aliphatiques .

Création de médicaments anticancéreux

Les phénols stériquement encombrés représentent une classe d'antioxydants phénoliques connus qui ralentissent les processus de peroxydation lipidique, réduisent le stress oxydatif de l'organisme et sont également capables de former des quinone-méthides hautement réactives alkylant l'ADN . Cela en fait des agents prometteurs dans la création de médicaments anticancéreux à action dirigée .

Développement de médicaments antiviraux améliorés

L'inclusion de fragments de phosphor- ou de phosphonamidates est une stratégie de promédicament pour produire des médicaments contenant des phosphates ou des phosphonates anioniques ayant un meilleur équilibre entre efficacité, sélectivité et perméabilité . Cette approche a été utilisée dans le développement de médicaments antiviraux améliorés .

Synthèse d'hydrogels de polyazométhine biodégradables

L'éther de 3,5-di-tert-butyl-4-hydroxybenzyle peut être utilisé comme matière de départ pour synthétiser des hydrogels de polyazométhine biodégradables en réagissant avec de la mélamine via une réaction de polymérisation oxydative .

Synthèse d'agents antistress

L'éther de 3,5-di-tert-butyl-4-hydroxybenzyle a été utilisé dans la synthèse d'agents antistress . Il est utilisé comme intermédiaires pharmaceutiques .

Mécanisme D'action

Target of Action

It’s structurally similar compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, is known to be a metabolite of butylated hydroxytoluene

Mode of Action

A related compound, 3,5-di-tert-butyl-4-hydroxybenzyl acetate, undergoes solvolysis in alcohol solutions, forming an intermediate 2,6-di-tert-butyl-4-methylene-1-benzoquinone . This intermediate further reacts with a molecule of the alcohol . The exact interaction of 3,5-di-tert-Butyl-4-hydroxybenzyl ether with its targets and the resulting changes are subjects of ongoing research.

Action Environment

It is known that the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .

Analyse Biochimique

Biochemical Properties

3,5-di-tert-Butyl-4-hydroxybenzyl ether plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound is known to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species. Additionally, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can bind to proteins, protecting them from oxidative modifications and maintaining their functional integrity .

Cellular Effects

3,5-di-tert-Butyl-4-hydroxybenzyl ether exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and oxidative stress responses. Furthermore, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can enhance cellular metabolism by promoting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 3,5-di-tert-Butyl-4-hydroxybenzyl ether involves its ability to scavenge free radicals and inhibit oxidative reactions. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing lipid peroxidation and DNA damage. Additionally, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can inhibit the activity of pro-oxidant enzymes such as NADPH oxidase, reducing the production of reactive oxygen species. These interactions at the molecular level contribute to the compound’s overall antioxidant effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-di-tert-Butyl-4-hydroxybenzyl ether can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation. Long-term studies have shown that 3,5-di-tert-Butyl-4-hydroxybenzyl ether can maintain its antioxidant activity for extended periods, although its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of 3,5-di-tert-Butyl-4-hydroxybenzyl ether vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reducing oxidative stress and improving overall health. At high doses, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects .

Transport and Distribution

Within cells and tissues, 3,5-di-tert-Butyl-4-hydroxybenzyl ether is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its antioxidant effects. Understanding the transport and distribution of 3,5-di-tert-Butyl-4-hydroxybenzyl ether is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 3,5-di-tert-Butyl-4-hydroxybenzyl ether plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, where it can exert its antioxidant effects. Post-translational modifications and targeting signals may direct 3,5-di-tert-Butyl-4-hydroxybenzyl ether to these compartments, enhancing its efficacy in protecting cells from oxidative damage .

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxymethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCZIOQRLAPHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064505 | |

| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6922-60-7 | |

| Record name | Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6922-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionox 201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006922607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-(3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S04S1T5AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-](/img/structure/B1620398.png)

![N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]-2-hydroxyethyl]glycine](/img/structure/B1620408.png)